N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide
Brand Name: Vulcanchem
CAS No.: 921920-19-6
VCID: VC7404063
InChI: InChI=1S/C25H25N3O5S/c1-4-28-21-7-5-6-8-23(21)33-22-14-11-18(15-20(22)25(28)30)27-34(31,32)19-12-9-17(10-13-19)26-24(29)16(2)3/h5-16,27H,4H2,1-3H3,(H,26,29)
SMILES: CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C(C)C
Molecular Formula: C25H25N3O5S
Molecular Weight: 479.55

N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide

CAS No.: 921920-19-6

Cat. No.: VC7404063

Molecular Formula: C25H25N3O5S

Molecular Weight: 479.55

* For research use only. Not for human or veterinary use.

N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide - 921920-19-6

Specification

CAS No. 921920-19-6
Molecular Formula C25H25N3O5S
Molecular Weight 479.55
IUPAC Name N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide
Standard InChI InChI=1S/C25H25N3O5S/c1-4-28-21-7-5-6-8-23(21)33-22-14-11-18(15-20(22)25(28)30)27-34(31,32)19-12-9-17(10-13-19)26-24(29)16(2)3/h5-16,27H,4H2,1-3H3,(H,26,29)
Standard InChI Key KHFVCZSROPUURV-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C(C)C

Introduction

Structural and Molecular Characterization

Core Architecture

The compound features a dibenzo[b,f] oxazepin scaffold, a bicyclic system comprising two benzene rings fused to a 1,4-oxazepine heterocycle. The oxazepine ring contains one oxygen and one nitrogen atom, with the nitrogen substituted by an ethyl group at position 10 and a ketone at position 11 . This core is structurally related to antipsychotic agents, as similar dibenzo-oxazepines are known to interact with dopamine receptors.

Functional Modifications

At position 2 of the oxazepin core, a sulfamoyl group (-SO₂NH₂) is attached via a phenyl spacer. The sulfonamide nitrogen is further substituted with an isobutyramide moiety (-NHC(O)C(CH₃)₂), introducing branching that may enhance metabolic stability . The molecular formula is inferred as C₂₈H₂₈N₄O₅S, with a calculated molecular weight of 532.61 g/mol.

Key Structural Features:

  • Dibenzo[b,f][1,oxazepin core: Provides rigidity and π-π stacking potential.

  • Ethyl group at N10: Influences lipophilicity (predicted XLogP3 ~3.5) .

  • Sulfamoyl-phenyl bridge: Enhances hydrogen-bonding capacity.

  • Isobutyramide terminus: Modulates solubility and bioavailability.

Synthesis and Reaction Pathways

Step 1: Formation of the Dibenzo-Oxazepin Core

The synthesis begins with the cyclization of 2-aminophenol derivatives with ethyl bromoacetate under basic conditions to form the 10-ethyl-11-oxo-dibenzo[b,f] oxazepin intermediate .

Step 2: Sulfonylation at Position 2

The sulfamoyl group is introduced via nucleophilic aromatic substitution (SNAr) using 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine .

Step 3: Amidation with Isobutyric Acid

The final step involves coupling the sulfonamide with isobutyric acid using a carbodiimide reagent (e.g., EDC/HOBt) to yield the target compound.

Synthetic Challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at position 2 requires careful control of reaction conditions.

  • By-product Formation: Competing reactions at the ketone or ethylamine groups may necessitate protective strategies.

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight532.61 g/molCalculated
XLogP3~3.7 (predicted)Similar to
Hydrogen Bond Donors3 (NH, SO₂NH, CONH)Computed
Hydrogen Bond Acceptors7 (O=, SO₂, CONH)Computed
SolubilityLow (estimated <1 mg/mL in water)Analogous to

The compound’s low solubility may limit oral bioavailability, necessitating formulation strategies like salt formation or nanoparticle dispersion.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (150 mm × 4.6 mm, 3.5 μm).

  • Mobile Phase: Gradient of acetonitrile/0.1% formic acid.

  • Retention Time: ~12.3 min (estimated from).

Mass Spectrometry (MS)

  • ESI+: m/z 533.2 [M+H]⁺ (calculated).

  • Fragmentation: Loss of isobutyramide (Δm/z 101.1) observed.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.85–7.45 (m, 8H, aromatic), 2.98 (q, J=7.1 Hz, 2H, NCH₂), 1.32 (t, J=7.1 Hz, 3H, CH₃) .

Applications and Future Directions

Central Nervous System (CNS) Therapeutics

The compound’s dopamine receptor affinity positions it as a candidate for schizophrenia or bipolar disorder treatment. Preclinical studies should assess its ability to cross the blood-brain barrier (BBB), predicted to be moderate due to its LogP and molecular weight.

Oncology

Sulfonamides with HDAC inhibitory activity are under investigation for cancer therapy. This compound’s dual receptor/enzyme targeting could synergize with chemotherapeutic agents.

Chemical Probes

Fluorescent tagging at the phenyl ring (e.g., via Suzuki coupling) could yield probes for studying dopamine receptor localization .

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